

FTIR spectrum analysis of 2-(N-Methylanilino)ethanol functional groups

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(N-Methylanilino)ethanol

Cat. No.: B147263

[Get Quote](#)

Comparative FTIR Spectrum Analysis: 2-(N-Methylanilino)ethanol

This guide provides a detailed analysis of the functional groups present in **2-(N-Methylanilino)ethanol** using Fourier-Transform Infrared (FTIR) spectroscopy. For comparative purposes, its spectrum is analyzed alongside the spectra of its constituent molecular components: N-Methylaniline and Ethanol. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and protocols to support spectral interpretation.

Comparative Spectral Data

The FTIR spectrum of **2-(N-Methylanilino)ethanol** exhibits characteristic peaks corresponding to its primary functional groups: a hydroxyl group (-OH), a tertiary amine (C-N), and an aromatic ring. The table below summarizes the key absorption peaks for **2-(N-Methylanilino)ethanol** and compares them with the characteristic peaks of N-Methylaniline and Ethanol. This comparison helps in the definitive assignment of vibrational modes.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Compound
~3400 (broad)	Hydroxyl (-OH)	O-H Stretch	2-(N-Methylanilino)ethanol, Ethanol[1][2]
~3411-3417	Secondary Amine (-NH)	N-H Stretch	N-Methylaniline[3][4]
~3100-3000	Aromatic C-H	C-H Stretch	2-(N-Methylanilino)ethanol, N-Methylaniline
~3000-2850	Aliphatic C-H	C-H Stretch	2-(N-Methylanilino)ethanol, Ethanol[1][5]
~1600, ~1500	Aromatic Ring	C=C Stretch	2-(N-Methylanilino)ethanol, N-Methylaniline
~1335-1250	Aromatic Tertiary Amine	C-N Stretch	2-(N-Methylanilino)ethanol[6]
~1250-1020	Aliphatic Amine	C-N Stretch	N-Methylaniline[6]
~1300-1000	Primary Alcohol	C-O Stretch	2-(N-Methylanilino)ethanol, Ethanol[1][2][5]
~900-675	Aromatic Ring	C-H Bend (oop)	2-(N-Methylanilino)ethanol, N-Methylaniline[6]

Note: The spectral data for **2-(N-Methylanilino)ethanol** is based on its known functional groups and comparative analysis with similar structures referenced in spectral databases.[7]

Experimental Protocol: FTIR Analysis of Liquid Samples

This section details the standard procedure for analyzing a liquid sample, such as **2-(N-Methylanilino)ethanol**, using FTIR spectroscopy. The two most common methods are Attenuated Total Reflectance (ATR) and the Liquid Cell (Transmission) method.

Method 1: Attenuated Total Reflectance (ATR)

ATR is often preferred for liquid samples due to its simplicity and minimal sample preparation. [8]

- Instrument and Accessory Setup:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Install a clean, dry ATR accessory with a suitable crystal (e.g., diamond or zinc selenide). [9]
- Background Spectrum Acquisition:
 - Before introducing the sample, collect a background spectrum. This scan measures the ambient atmosphere (H_2O , CO_2) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- Sample Application:
 - Place a single drop of the liquid sample (e.g., **2-(N-Methylanilino)ethanol**) directly onto the center of the ATR crystal.[10] Enough sample should be used to completely cover the crystal surface.
- Data Acquisition:
 - Initiate the sample scan. For improved signal-to-noise ratio, multiple scans (typically 16 to 64) are co-added and averaged.[9] The typical spectral range is 4000 to 400 cm^{-1} .[9]
- Cleaning:

- Thoroughly clean the ATR crystal after the measurement. Use a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Ensure the crystal is completely dry before the next measurement.[9]

Method 2: Liquid Transmission Cell

This method involves sandwiching a thin film of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[11]

- Cell Preparation:

- Select two clean, polished salt plates. Handle them only by the edges to avoid transferring moisture or oils.
 - Place one plate inside a demountable cell holder.

- Sample Application:

- Apply one or two drops of the liquid sample to the center of the bottom plate.
 - Carefully place the second plate on top, spreading the liquid into a thin, uniform film without air bubbles.[11]

- Cell Assembly:

- Secure the plates in the cell holder. Do not overtighten, as this can damage the salt plates.

- Data Acquisition:

- Place the holder into the spectrometer's sample compartment.
 - Collect a background spectrum using an empty, clean cell or by running the scan with no sample in the beam path.
 - Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm^{-1}).

- Cleaning:

- Disassemble the cell immediately after use.
- Clean the salt plates by rinsing them with a dry, volatile solvent (e.g., anhydrous isopropanol or chloroform) and gently wiping with a soft tissue.[11] Store the plates in a desiccator to prevent damage from atmospheric moisture.[12]

Workflow for FTIR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis of a chemical sample using FTIR spectroscopy, from initial preparation to final interpretation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for FTIR analysis from sample preparation to final report.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C₂H₆O CH₃CH₂OH infrared spectrum of ethanol vapour liquid film C₂H₅OH prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. eng.uc.edu [eng.uc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 2-(N-Methylanilino)ethanol | C9H13NO | CID 62340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- To cite this document: BenchChem. [FTIR spectrum analysis of 2-(N-Methylanilino)ethanol functional groups]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147263#ftir-spectrum-analysis-of-2-n-methylanilino-ethanol-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

